molecular formula C21H19F2NO4 B2462889 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2219409-05-7

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B2462889
CAS No.: 2219409-05-7
M. Wt: 387.383
InChI Key: ZSEGOVOKYQESOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic cyclobutane derivative featuring:

  • Cyclobutane backbone: A four-membered ring with inherent ring strain, often used in medicinal chemistry to impose conformational constraints.
  • Fmoc-protected aminomethyl group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary amine-protecting group, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
  • Carboxylic acid moiety: Positioned at the 1-carbon, this functional group allows for further conjugation or integration into peptide backbones.

This compound is primarily employed in peptide research and drug discovery, where its rigid cyclobutane structure and fluorine substitutions may improve target selectivity or pharmacokinetic properties.

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)10-20(11-21,18(25)26)12-24-19(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGOVOKYQESOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a fluorene moiety, contributes to its biological activity, particularly in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H14F2N2O3C_{13}H_{14}F_2N_2O_3 with a molecular weight of approximately 296.26 g/mol. The presence of difluoromethyl groups enhances its lipophilicity and stability, which are critical for drug development.

PropertyValue
Molecular FormulaC₁₃H₁₄F₂N₂O₃
Molecular Weight296.26 g/mol
StructureCyclobutane with fluorene moiety

Research indicates that the compound acts as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial for enhancing the immune response against tumors, making it a candidate for cancer immunotherapy. The structural features of the compound facilitate its interaction with PD-L1, potentially leading to increased T-cell activation and reduced tumor evasion.

Biological Activity

Several studies have highlighted the biological activity of this compound:

  • Cancer Therapy : In vitro studies show that this compound effectively inhibits PD-L1, enhancing the efficacy of immune checkpoint blockade therapies.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms .

Case Studies

  • Inhibition of PD-L1 : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in PD-L1 expression on tumor cells. This effect was associated with enhanced T-cell responses in co-culture assays, indicating its potential as an immunotherapeutic agent.
  • Synthesis and Functionalization : The synthesis of this compound involves several steps, including the introduction of fluorine atoms and the protection of amino groups using the fluorenylmethoxycarbonyl (Fmoc) strategy. This multi-step process allows for precise control over the final product's structure, which is essential for optimizing its biological activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Features
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acidPotential anti-cancer propertiesSimilar structure but includes a methyl group
3,3-Difluorocyclobutanecarboxylic acidAntimicrobial activityLacks the fluorenyl group

Comparison with Similar Compounds

Structural and Functional Insights

Fluorine Substitution: The target compound’s 3,3-difluoro group distinguishes it from non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius can enhance binding affinity to hydrophobic pockets in proteins while reducing metabolic degradation .

Amino Group Positioning: The aminomethyl group in the target compound and introduces a methylene spacer between the Fmoc group and the cyclobutane, increasing flexibility compared to direct amino-substituted analogs (e.g., ). The cyclopropyl-substituted amino group in adds steric bulk, which may hinder peptide chain elongation in SPPS but could improve protease resistance.

The target compound’s stereochemistry (unreported in evidence) could significantly influence its biological activity.

Applications: Non-fluorinated analogs like are standard in peptide synthesis, whereas fluorinated derivatives (target compound) may be tailored for specialized applications, such as fluorine-labeled NMR probes or kinase inhibitors. The cis-aminomethyl derivative is valuable for studying peptide folding and β-turn mimicry .

Research Findings and Implications

  • Synthetic Accessibility: and highlight the use of Fmoc-protected intermediates in multi-step syntheses, often involving chloroformate coupling or Mitsunobu reactions .
  • Stability: Fluorinated cyclobutanes, like the target compound, may exhibit improved thermal and oxidative stability compared to non-fluorinated analogs due to C-F bond strength .
  • Biological Relevance: Fluorene derivatives (e.g., ) are noted for optical properties, but fluorinated cyclobutane carboxylic acids are understudied.

Q & A

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Essential PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential dust inhalation .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.